4-Benzyloxy-3-isopropyl-phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156740-94-2 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-phenylmethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
JRXDSZKTLGMSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Synonyms |
4-Benzyloxy-3-isopropyl-phenol |
Origin of Product |
United States |
Spectroscopic and Structural Characterization in Advanced Chemical Research
Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
For 4-Benzyloxy-3-isopropyl-phenol, the ¹H NMR spectrum is predicted to display distinct signals corresponding to each type of proton in the molecule. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the isopropyl group would manifest as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic splitting pattern arising from spin-spin coupling. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would produce a sharp singlet. The aromatic region would be the most complex, showing signals for the three protons on the substituted phenol (B47542) ring and the five protons of the benzyl group's phenyl ring.
¹³C NMR spectroscopy, which detects the carbon backbone, would complement the proton data. Each unique carbon atom in this compound would yield a separate signal, allowing for a complete carbon count and providing insight into the electronic environment of each atom. The chemical shifts would be influenced by the attached functional groups, with the oxygen-bearing carbons (C-OH and C-O-CH₂) appearing further downfield.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.25 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |
| ~3.30 | Septet | 1H | Isopropyl -CH(CH₃)₂ |
| ~5.10 | Singlet | 2H | Benzylic -CH₂- |
| ~5.50 | Broad Singlet | 1H | Phenolic OH |
| ~6.70-6.90 | Multiplet | 3H | Aromatic protons on phenol ring |
| ~7.30-7.50 | Multiplet | 5H | Aromatic protons on benzyl ring |
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~22.5 | Isopropyl -CH(CH₃)₂ |
| ~27.0 | Isopropyl -CH(CH₃)₂ |
| ~71.0 | Benzylic -CH₂- |
| ~115-130 | Aromatic CH carbons |
| ~137.0 | Aromatic quaternary carbon (benzyl ring, C-CH₂) |
| ~138.0 | Aromatic quaternary carbon (phenol ring, C-isopropyl) |
| ~148-150 | Aromatic quaternary carbons (C-O) |
Determination of Molecular Composition and Purity Using High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₆H₁₈O₂), the calculated exact mass would be a key identifier.
In addition to providing the molecular formula, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner. For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl group, producing a stable benzyl cation (C₇H₇⁺) with an m/z of 91, which is often a prominent peak for benzyl-containing compounds. Another common fragmentation pathway for phenols involves the loss of a methyl group from the isopropyl substituent. nih.gov
Analysis of Functional Group Presence and Vibrational Modes via Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure.
A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations would appear as strong bands, typically in the 1200-1260 cm⁻¹ region for the aryl ether and around 1000-1150 cm⁻¹ for the phenol C-O bond. Aromatic C=C bond stretching would produce peaks in the 1450-1600 cm⁻¹ range. Furthermore, C-H stretching vibrations would be observed just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic (isopropyl and benzyl) protons.
Predicted IR Absorption Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Phenol |
| 3000-3100 (sharp) | C-H Stretch | Aromatic |
| 2850-3000 (sharp) | C-H Stretch | Aliphatic (Isopropyl, Benzyl) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1260 | C-O Stretch | Aryl Ether |
Electronic Transitions and Conjugation Studies through Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic compounds like this compound absorb UV light, promoting electrons from lower energy π orbitals to higher energy π* orbitals.
Solid-State Structural Analysis using X-ray Crystallography
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide an unambiguous structural proof by mapping the electron density within the crystal lattice.
A successful X-ray crystallographic analysis of this compound would yield a wealth of structural information. It would confirm the connectivity of all atoms and provide precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings. Crucially, this technique would also detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern how the molecules pack together in the crystal.
Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, IGC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. nih.govbio-conferences.orgmdpi.com For this compound, a reverse-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to ensure good peak shape. researchgate.netakjournals.com A pure sample would ideally yield a single, sharp, symmetrical peak in the chromatogram. The area of this peak relative to any minor impurity peaks allows for quantitative assessment of purity.
Gas Chromatography (GC) can also be used for the analysis of phenolic compounds, which are sufficiently volatile. chula.ac.th To improve chromatographic performance and prevent peak tailing, phenols are often derivatized before analysis to convert the polar -OH group into a less polar ether or ester. epa.gov The purity is then determined by the relative area of the peak corresponding to the derivatized analyte. Inverse Gas Chromatography (IGC) is a more specialized gas-phase technique used to characterize the surface properties of solid materials, which is less commonly used for routine purity profiling of a chemical compound itself.
Computational and Theoretical Investigations of 4 Benzyloxy 3 Isopropyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. wikipedia.orgresearchgate.net For 4-Benzyloxy-3-isopropyl-phenol, these calculations would typically be performed using a specific functional and basis set, such as B3LYP/6-31G(d,p), to determine its optimized molecular structure, atomic charges, and frontier molecular orbitals (HOMO and LUMO). researchgate.netepstem.netnih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net Analysis of the Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks. nih.gov For instance, in similar phenolic compounds, the oxygen atoms of the hydroxyl and ether groups are typically electron-rich (negative potential), while the hydrogen of the hydroxyl group is electron-deficient (positive potential).
Further analysis involves calculating global reactivity descriptors derived from the HOMO and LUMO energies. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), quantify the molecule's reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions, such as hydrogen bonding. researchgate.netnih.gov
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents plausible data for this compound, extrapolated from typical results for similar aromatic compounds. The values are for illustrative purposes to show what quantum chemical calculations would yield.
| Parameter | Illustrative Value | Unit | Significance |
| EHOMO | -5.8 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 | eV | Indicates chemical stability and reactivity. |
| Electronegativity (χ) | 3.5 | eV | Measures the power of an atom/group to attract electrons. |
| Chemical Hardness (η) | 2.3 | eV | Measures resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 2.66 | eV | Quantifies the electrophilic character of a molecule. |
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key to its function and interactions. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its most stable conformers. nextmol.com This involves systematically rotating the molecule's flexible dihedral angles—specifically around the C-O-C ether linkage and the C-C bond of the isopropyl group—and calculating the energy of each resulting conformation.
The results of a potential energy scan would reveal the lowest-energy (most stable) conformation of the molecule. nextmol.com In related molecules, such as diarylpyrazolines with flexible side chains, computational methods have been used to confirm intramolecular hydrogen bonding patterns that stabilize certain conformers. acs.org For this compound, this analysis would clarify the spatial orientation of the bulky benzyloxy and isopropyl groups relative to the phenol (B47542) ring and each other, which is critical for understanding how it might fit into a biological receptor or interact with other molecules.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, from first principles. researchgate.netepstem.net Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a DFT functional. nih.gov These predicted values are often compared with experimental data to confirm the molecular structure. epstem.netnih.gov
Similarly, theoretical vibrational frequencies (Infrared and Raman) are calculated, and the results are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. epstem.net The analysis helps in assigning specific vibrational modes to the observed peaks in an experimental spectrum. For example, calculations on a related compound, 4-(benzyloxy)benzaldehyde (B125253) thiosemicarbazone, allowed for detailed vibrational analysis, including the identification of shifts due to intermolecular hydrogen bonding. researchgate.net
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for Key Groups This table provides a conceptual comparison of the type of data generated in spectroscopic prediction studies. Actual experimental data for this compound is not available in the cited sources.
| Functional Group | Spectroscopic Data | Predicted Value | Experimental Value |
| Phenolic -OH | ¹H NMR Chemical Shift | 5.1 ppm | (Not Available) |
| Phenolic -OH | IR Stretch Frequency | 3550 cm⁻¹ | (Not Available) |
| Isopropyl -CH | ¹H NMR Chemical Shift | 3.2 ppm | (Not Available) |
| Benzylic -CH₂- | ¹³C NMR Chemical Shift | 70.5 ppm | (Not Available) |
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transition states. ncsu.edu For this compound, a key reaction of interest is the cleavage of the C-O ether bond, a common process in lignin (B12514952) degradation studies where similar structures like 4-(benzyloxy)phenol serve as model compounds. ncsu.edu
DFT calculations can be used to map the entire reaction pathway for a process like catalytic hydrogenolysis. ncsu.edu This involves identifying the structures of reactants, intermediates, transition states, and products. For the hydrogenolysis of 4-(benzyloxy)phenol over a catalyst, studies have investigated the effects of the hydrogen source and pressure, revealing that different conditions can alter the reaction pathway and product selectivity. ncsu.edu By modeling the transition states, researchers can calculate the activation energy barriers for different potential mechanisms, thereby determining the most likely reaction pathway.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ebi.ac.uk This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov
For this compound, docking studies would involve placing the molecule into the active site of a target protein. The simulation would predict the most stable binding pose and calculate a docking score, which estimates the binding affinity. The analysis would also reveal key interactions, such as hydrogen bonds (e.g., involving the phenolic hydroxyl group) and hydrophobic or π-π stacking interactions (e.g., involving the benzyl (B1604629) and phenyl rings). For instance, studies on similar structures have shown that benzyloxy groups often engage in π-π interactions with aromatic residues in a protein's binding pocket. Docking studies on 4-isopropylphenol (B134273), a fragment of the target molecule, have been used to predict its binding affinity to estrogen-related receptors. ebi.ac.uk
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Rational Design and Synthesis of Novel 4-Benzyloxy-3-isopropyl-phenol Derivatives
The rational design of novel this compound derivatives involves strategic modifications to the parent molecule to enhance specific properties, such as biological activity, selectivity, or stability. Common synthetic strategies include alterations to the benzyloxy group, the isopropyl group, or the phenolic ring itself.
One established method for synthesizing phenolic ethers is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. This method can be adapted to introduce a variety of substituents on the benzyl (B1604629) group or replace it entirely with other alkyl or aryl ether moieties. For instance, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives has been achieved through reactions like SNAr (Nucleophilic Aromatic Substitution) and subsequent amide bond formation, demonstrating a pathway to introduce more complex functionalities nih.gov.
Furthermore, direct Csp²–H functionalization of the phenolic ring offers an atom-economical approach to introduce new carbon-carbon bonds, allowing for the synthesis of highly functionalized derivatives under mild conditions nih.gov. This can be particularly useful for adding alkyl or aryl groups at specific positions to probe their effect on activity. The synthesis of thymol-based pyrazolines, for example, begins with the creation of 3-isopropyl-4-methoxy-6-methylbenzaldehyde, which then undergoes a Claisen–Schmidt condensation, illustrating a multi-step rational synthesis to achieve a desired complex derivative.
The table below outlines potential synthetic strategies for creating derivatives of this compound.
| Synthetic Strategy | Target Modification | Potential Reagents and Conditions | Example Reaction Type |
| Williamson Ether Synthesis | Modification of the benzyloxy group | Substituted benzyl halides, strong base (e.g., NaH) | Etherification |
| Suzuki or Stille Coupling | Arylation of the phenolic ring | Arylboronic acids or organostannanes, Palladium catalyst | Cross-coupling |
| Friedel-Crafts Alkylation/Acylation | Substitution on the phenolic or benzyl ring | Alkyl/acyl halides, Lewis acid (e.g., AlCl₃) | Electrophilic Aromatic Substitution |
| Buchwald-Hartwig Amination | Introduction of nitrogen-containing groups | Amines, Palladium catalyst | Cross-coupling |
| Direct C–H Functionalization | Introduction of alkyl/aryl groups on the phenol (B47542) ring | Various coupling partners, transition metal catalyst | C-H Activation |
Exploration of Positional and Structural Isomers of Benzyloxy- and Isopropylphenols
The biological and chemical properties of substituted phenols are highly dependent on the specific arrangement of their functional groups. The exploration of positional and structural isomers of benzyloxy- and isopropylphenols is therefore crucial for understanding structure-activity relationships.
For isopropylphenols, the position of the isopropyl group (ortho, meta, or para to the hydroxyl group) significantly influences their properties. For example, 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273) are common isomers with distinct physical and chemical characteristics sigmaaldrich.comnih.govnih.gov. The synthesis of specific isomers can be achieved through catalytic alkylation of phenol with propylene (B89431) or isopropanol, where the choice of catalyst and reaction conditions can direct the regioselectivity .
Similarly, the relative positions of the benzyloxy and isopropyl groups on the phenol ring give rise to a number of isomers, each with a unique three-dimensional shape and electronic distribution. The synthesis of various positional isomers of substituted biphenyl (B1667301) compounds has been shown to have a significant impact on their antimicrobial efficacy and spectrum of activity, highlighting the importance of spatial positioning of hydrophobic and hydrophilic groups nih.gov. Studies on other complex molecules have also demonstrated that positional isomers can exhibit markedly different biological activities researchgate.net.
The physical properties of the main isopropylphenol isomers are compared in the table below.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Isopropylphenol | 88-69-7 | 14-16 sigmaaldrich.comchemicalbook.com | 212-214 sigmaaldrich.com |
| 3-Isopropylphenol | 618-45-1 | 28-30 | 218 |
| 4-Isopropylphenol | 99-89-8 | 59-61 | 212 |
Influence of Substituent Effects on Reactivity and Molecular Recognition
Substituents on the phenolic ring of this compound play a pivotal role in modulating its reactivity and its ability to participate in molecular recognition events. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects the acidity of the phenolic hydroxyl group and the nucleophilicity of the ring lumenlearning.comstpeters.co.inlibretexts.org.
Electron-donating groups (like the isopropyl and benzyloxy groups) increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution and generally decreasing the acidity of the phenol vedantu.com.
Electron-withdrawing groups (such as nitro or cyano groups) decrease the ring's electron density, deactivating it towards electrophilic attack and increasing the acidity of the phenol sapub.org.
These electronic perturbations directly impact the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. For example, modifying the electronic properties of a phenol can alter its binding affinity to a protein's active site nih.gov.
Steric Effects: The size and shape of substituents can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. The isopropyl group, for instance, provides steric bulk that can influence the regioselectivity of reactions on the aromatic ring and affect how the molecule fits into a receptor's binding pocket.
The interplay of these effects is summarized in the following table.
| Substituent Property | Effect on Reactivity (Electrophilic Aromatic Substitution) | Effect on Molecular Recognition |
| Electron-Donating | Activates the ring, directs ortho/para | Can enhance hydrogen bond acceptor strength of the ether oxygen; influences π-system interactions. |
| Electron-Withdrawing | Deactivates the ring, directs meta (generally) | Can enhance hydrogen bond donor strength of the phenol; alters electrostatic interactions. |
| Steric Bulk | Can hinder attack at adjacent positions | Can create favorable or unfavorable interactions within a binding site, influencing selectivity and affinity. |
Structure-Activity Relationship Studies on Phenolic Compounds with Ether and Alkyl Moieties
Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological or chemical activity. For phenolic compounds containing ether and alkyl groups, several general principles have been established.
The antioxidant activity of phenolic compounds, for example, is heavily influenced by the number and position of hydroxyl groups and the nature of other substituents researchgate.netnih.gov. The presence of electron-donating groups, such as alkyl and alkoxy (ether) moieties, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance and inductive effects sapub.org. The length and branching of alkyl chains can also influence lipophilicity, which in turn affects antioxidant efficacy in different media researchgate.net.
In the context of estrogenic activity, studies on alkylphenols have shown that both the position and the structure of the alkyl group are critical. A single, appropriately sized alkyl group in the para position often leads to optimal activity nih.gov. This highlights the high degree of structural specificity required for interaction with biological receptors.
Key SAR findings for phenolic compounds are outlined below.
| Structural Feature | Influence on Activity | Example |
| Phenolic Hydroxyl Group | Essential for hydrogen bond donation and radical scavenging. | The number and position of -OH groups directly correlate with antioxidant activity researchgate.net. |
| Ether Moiety (e.g., Benzyloxy) | Increases lipophilicity; acts as a hydrogen bond acceptor; can be metabolically stable wikipedia.org. | Replacement of the phenolic proton with an alkyl group can reduce toxicity wikipedia.org. |
| Alkyl Group (e.g., Isopropyl) | Influences lipophilicity, steric interactions, and electronic properties. | The position (ortho, meta, para) and branching of the alkyl group affect estrogenicity nih.gov. |
| Substituent Position | Ortho, meta, and para positions are not equivalent. | Functional groups at the ortho or para positions are often more effective in modulating antioxidant performance than those at the meta position researchgate.net. |
Development of Functionalized Analogues for Chemical Probes and Ligands
Building on SAR data, functionalized analogues of this compound can be developed to serve as chemical probes or high-affinity ligands for specific biological targets. Chemical probes are valuable tools for studying the function of proteins and elucidating biological pathways rsc.org.
The design of these analogues often involves incorporating specific functionalities:
Reporter Groups: Attaching fluorescent dyes or radioactive isotopes allows for the visualization and quantification of the molecule's interaction with its target.
Affinity Tags: Groups like biotin (B1667282) can be introduced to facilitate the isolation and identification of binding partners (e.g., via pull-down assays).
Reactive Groups: Covalent warheads can be incorporated to create irreversible inhibitors, which can be useful for target validation and therapeutic applications.
The development of potent and selective ligands often requires iterative cycles of design, synthesis, and biological testing. For example, in the development of androgen receptor antagonists, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized and evaluated to identify compounds with high binding affinity and potent antagonistic activity nih.gov. Similarly, novel quinolone derivatives have been synthesized and identified as potential pro-apoptotic agents for anticancer therapy, with specific compounds showing nanomolar potency nih.gov. These examples demonstrate how a core scaffold, analogous to this compound, can be systematically modified to produce highly active and selective molecules for therapeutic or research purposes.
| Type of Analogue | Purpose | Required Functionalization |
| Chemical Probe | To study and visualize biological processes | Fluorescent tags, photoaffinity labels, biotin tags rsc.org. |
| High-Affinity Ligand | To selectively bind and modulate a biological target | Optimized substituents for enhanced binding affinity and selectivity. |
| Covalent Inhibitor | To irreversibly bind to a target | Electrophilic "warheads" (e.g., acrylamides, fluoromethyl ketones). |
| Prodrug | To improve pharmacokinetic properties | Ester or carbonate groups that are cleaved in vivo to release the active phenol. |
Advanced Academic Applications and Future Research Directions
Contributions to Materials Science Research
The unique combination of a flexible benzyloxy group, a bulky isopropyl group, and a reactive phenol (B47542) moiety makes 4-Benzyloxy-3-isopropyl-phenol an intriguing building block for the synthesis of novel materials.
Phenolic compounds are fundamental precursors in the polymer industry, most notably for the production of phenolic resins (phenol-formaldehyde resins). Substituted phenols, particularly alkylphenols, are employed to modify the properties of these resins, such as increasing their solubility in oils, enhancing flexibility, and improving their compatibility with other polymers.
The structure of this compound suggests it could be a valuable monomer in this context. The isopropyl group at the meta-position to the hydroxyl group would influence the cross-linking density of a resulting phenolic resin, likely leading to a polymer with increased flexibility and solubility in organic solvents compared to resins made from unsubstituted phenol. The benzyloxy group, being thermally labile, could be cleaved at elevated temperatures, providing a secondary mechanism for cross-linking or functionalization. Furthermore, this compound could be used to synthesize specialty polycarbonates or polyesters by reacting the phenolic hydroxyl group with phosgene or dicarboxylic acids, respectively. The bulky benzyloxy and isopropyl groups would likely impart a high glass transition temperature (Tg) and good thermal stability to the resulting polymers.
The field of liquid crystals (LCs) relies on molecules with specific shapes (calamitic or discotic) that promote the formation of mesophases between the crystalline solid and isotropic liquid states. 4-Benzyloxyphenol is a known building block for calamitic (rod-shaped) liquid crystals. nih.gov The benzyloxy group provides a degree of rigidity and length to the molecular core, which is essential for liquid crystalline behavior.
The introduction of a lateral isopropyl group at the 3-position, as in this compound, would significantly alter the molecular shape. Lateral substituents are known to disrupt the close packing of molecules, which typically leads to a decrease in melting point and can influence the type of liquid crystal phase observed. This modification could be exploited to lower the operating temperatures of liquid crystal devices or to induce different mesophases. The thermodynamic properties of liquid crystals derived from this molecule would be a rich area for investigation, particularly in understanding the structure-property relationships that govern phase transitions.
Table 1: Potential Influence of Substituents on Liquid Crystal Properties
| Substituent Group | Position | Expected Effect on Liquid Crystal Properties |
| Benzyloxy | 4 | Contributes to the rigid core, promoting mesophase formation. |
| Isopropyl | 3 (Lateral) | Increases molecular breadth, likely lowering melting points and altering phase behavior. |
Phthalocyanines are large, aromatic macrocycles used extensively as dyes, pigments, and in electronic applications such as chemical sensors and photodynamic therapy. chemicalbook.com However, unsubstituted phthalocyanines are notoriously insoluble, which limits their processability and application. To overcome this, bulky substituents are often attached to the periphery of the phthalocyanine (B1677752) ring.
Phenolic compounds can be used to introduce these bulky groups. This compound could be reacted with a phthalonitrile (B49051) precursor, which is then cyclized to form a substituted phthalocyanine. The large benzyloxy and isopropyl groups would act as "solubilizing umbrellas," preventing the flat phthalocyanine cores from aggregating and thereby dramatically increasing their solubility in common organic solvents. This enhanced solubility would facilitate the purification, characterization, and fabrication of thin films of these materials for electronic and optical applications.
Utility as Key Intermediates in Multi-Component Organic Synthesis
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all reactants. Phenols are versatile substrates in many MCRs. For instance, they are used in the synthesis of various heterocyclic scaffolds like chromenes and coumarins.
This compound could serve as the phenolic component in such reactions. Its nucleophilic character at the hydroxyl group and on the aromatic ring allows it to participate in a variety of transformations. For example, it could react with an aldehyde and a malononitrile in a three-component reaction to generate highly substituted chromene derivatives. The specific substitution pattern of the starting phenol would be directly translated into the final product, allowing for the creation of a library of complex molecules with potentially interesting biological activities or material properties from a single MCR protocol.
Investigations in Biochemical and Biological Research
The structural motifs present in this compound are also found in many biologically active molecules, suggesting its potential as a scaffold or intermediate in medicinal chemistry.
Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid metabolism and has become an important target for the development of drugs against cancer, obesity, and other metabolic diseases. nih.govnih.gov Recent research has identified a class of 4-phenoxy-phenyl isoxazoles as potent ACC inhibitors. nih.gov The synthesis of these inhibitors often starts with substituted phenols, including 4-benzyloxyphenol. nih.gov
In the design of these inhibitors, the benzyloxy group serves as a key structural element. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the phenolic part of the molecule can significantly impact inhibitory potency. researchgate.net The introduction of an isopropyl group at the 3-position of a benzyloxyphenol scaffold, creating this compound, would be a logical step in the exploration of the chemical space around the enzyme's active site. The isopropyl group could provide additional hydrophobic interactions, potentially leading to enhanced binding affinity and increased inhibitory activity. Therefore, this compound is a highly valuable intermediate for synthesizing novel ACC inhibitors and for probing the structural requirements of the ACC active site.
Table 2: Research Findings on Related Acetyl-CoA Carboxylase Inhibitors
| Lead Compound Class | Key Starting Material | Finding | Reference |
| 4-phenoxy-phenyl isoxazoles | 4-Benzyloxyphenol | Derivatives show potent ACC inhibitory activity, with IC50 values in the nanomolar range. | nih.govresearchgate.net |
| Substituted bipiperidylcarboxamides | N/A | Inhibit fatty acid synthesis and increase fatty acid oxidation in cells and animal models. | nih.gov |
Research into Cellular Pathway Modulation (e.g., redox homeostasis, cell cycle)
While direct research on the cellular pathway modulation of this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide a strong basis for potential research directions. A notable analogue, 4-(Benzyloxy)phenol, has been investigated for its anti-mycobacterial effects, revealing significant modulation of key cellular pathways in macrophages. nih.gov
One study demonstrated that 4-(Benzyloxy)phenol activates the p53 protein by inhibiting its association with the enzyme KDM1A. nih.gov This activation leads to a cascade of downstream effects, including an increase in Reactive Oxygen Species (ROS) and intracellular calcium (Ca2+) levels. nih.gov The rise in these signaling molecules was shown to promote the fusion of phagosomes and lysosomes, a critical process for eliminating intracellular pathogens. nih.gov The antimycobacterial action of 4-(Benzyloxy)phenol was reportedly dependent on this p53-mediated ROS and Ca2+ signaling pathway. nih.gov
Further research on 4-(Benzyloxy)phenol has elucidated its role in inducing IL-35 signaling in mycobacteria-infected macrophages through a p53-mediated mechanism. nih.gov This signaling cascade proceeds via the JAK1/STAT3 pathway, ultimately enhancing phagosome-lysosome fusion. nih.gov These findings suggest that benzyloxy-substituted phenols can act as immunomodulators, influencing host defense mechanisms by targeting specific signaling pathways.
The isopropyl group at the 3-position in this compound could further influence these activities, potentially by altering the compound's lipophilicity, steric profile, or its interactions with protein targets. Future research could therefore focus on investigating whether this compound can similarly modulate redox homeostasis through ROS generation or influence other critical cellular processes like the cell cycle, which is often linked to p53 activity.
Table 1: Observed Cellular Effects of 4-(Benzyloxy)phenol This interactive table summarizes the key research findings on the cellular pathway modulation by the related compound, 4-(Benzyloxy)phenol.
| Cellular Target/Process | Observed Effect | Mediating Molecules/Pathways | Reference |
|---|---|---|---|
| p53 Protein | Activation | Hindrance of association with KDM1A | nih.gov |
| Reactive Oxygen Species (ROS) | Increased Production | p53-mediated | nih.gov |
| Intracellular Ca2+ | Increased Levels | ROS-dependent | nih.gov |
| Phagosome-Lysosome Fusion | Enhanced | Dependent on ROS and Ca2+ increase | nih.govnih.gov |
| IL-35 Signaling | Induced | p53-mediated | nih.gov |
| JAK1/STAT3 Pathway | Activated | Downstream of IL-35 receptor | nih.gov |
Ligand Development for Receptor Interaction Studies (e.g., opioid receptors, GPR40)
The development of selective ligands for receptor interaction studies is a cornerstone of medicinal chemistry and pharmacology. Phenolic scaffolds are privileged structures found in numerous natural products and synthetic molecules that interact with a wide range of biological receptors. nih.gov Opioid receptors, a family of G-protein coupled receptors (GPCRs) that includes the μ (mu), δ (delta), and κ (kappa) subtypes, are key targets for pain management. mdpi.comguidetopharmacology.org
The phenolic hydroxyl group is a critical pharmacophore in many opioid ligands. For instance, the N-substituted trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established template for potent and selective kappa opioid receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have consistently highlighted the importance of the phenolic hydroxyl for high receptor affinity and selectivity. nih.gov Similarly, modifications to the aromatic ring of 7-E-benzylidene-substituted 4,5-epoxymorphinans, which also contain a phenolic moiety, have been shown to influence efficacy at opioid receptors. frontiersin.org
While specific studies on this compound as a ligand for opioid receptors or the G-protein-coupled receptor 40 (GPR40) have not been reported, its structure contains key features that suggest potential for such applications. The benzyloxy group can be considered a protected phenol, which could be cleaved in vivo to reveal the active hydroxyl group. This pro-drug strategy is common in drug development. The isopropyl and benzyloxy groups offer sites for synthetic modification to optimize receptor affinity, selectivity, and pharmacokinetic properties. Future research could involve the synthesis and screening of this compound and its derivatives against a panel of receptors, including opioid receptors and GPR40, to explore their potential as novel pharmacological tools or therapeutic leads.
Perspectives in Green Chemistry and Sustainable Synthesis
The chemical industry's shift towards sustainability has placed a strong emphasis on the development of environmentally friendly processes. This includes the use of greener reagents, solvents, and catalysts, as well as the utilization of renewable feedstocks.
Traditional methods for synthesizing phenols often involve harsh reaction conditions, toxic reagents, and the use of complex ligands. nih.gov In contrast, green chemistry approaches aim to minimize waste and environmental impact. One promising strategy for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids. A highly efficient protocol has been developed that utilizes aqueous hydrogen peroxide as the oxidant in ethanol, a green solvent. nih.govresearchgate.net This method allows for the rapid and scalable synthesis of a wide range of substituted phenols in excellent yields without the need for chromatographic purification. nih.govresearchgate.net Such a route could potentially be adapted for the synthesis of precursors to this compound.
Other modern synthetic strategies that align with the principles of green chemistry include the direct Csp²–H functionalization of phenols, which avoids the pre-functionalization of starting materials, thereby improving atom economy. rsc.org The development of new catalytic systems and reaction pathways that provide regiochemical control over phenol substitution is an active area of research that promises more sustainable access to highly substituted phenols. oregonstate.eduresearchgate.net
The transition from a fossil fuel-based economy to a bio-based one relies on the efficient conversion of renewable biomass into valuable chemicals. Lignocellulosic biomass, which is rich in aromatic structures, is a particularly promising renewable source for producing phenolic compounds. nih.govacs.org Lignin (B12514952), a complex polymer found in plant cell walls, is composed of phenolic units and is increasingly recognized as a valuable feedstock for bio-aromatics. nih.govrsc.org
Several thermochemical conversion methods, such as pyrolysis and liquefaction, can be used to break down biomass and lignin into a mixture of phenolic compounds. osti.gov While these processes often yield a complex mixture of products, including guaiacol, syringol, and their alkylated forms, advances in catalytic upgrading are enabling the selective conversion of these biomass-derived molecules into specific, high-value phenols. rsc.org For example, methods are being developed to convert lignin-derived alkylmethoxyphenols into phenol through demethoxylation and transalkylation reactions. nih.govacs.org The development of processes to convert biomass-derived platform molecules into the specific precursors needed for the synthesis of this compound could provide a sustainable and renewable route to this compound.
Emerging Research Frontiers for Benzyloxy-Isopropyl Phenols and Related Chemical Space
The field of phenol chemistry is continually evolving, with new synthetic methods enabling the creation of previously inaccessible molecular architectures. A significant challenge in aromatic chemistry has been to overcome the inherent electronic biases of substituents to achieve non-traditional substitution patterns, such as meta-substitution on a phenol ring. rsc.org Recent advances have provided new routes to meta-substituted phenols, expanding the accessible chemical space for drug discovery and materials science. figshare.comnih.gov
Another emerging frontier is the development of methods for the synthesis of highly substituted, and even penta-substituted, phenols with complete regiochemical control. oregonstate.edu One novel approach involves a one-step conversion of hydroxypyrone and nitroalkene starting materials to yield phenols with programmable substitution patterns. oregonstate.edu Furthermore, photochemical methods are being explored to rearrange the substitution patterns on phenol rings, offering a late-stage functionalization strategy to isomerize readily available phenols into more valuable derivatives. researchgate.net
For the specific chemical space of benzyloxy-isopropyl phenols, these emerging frontiers open up exciting possibilities. Future research could apply these advanced synthetic strategies to create a library of this compound analogues with varying substitution patterns on the aromatic ring. This would allow for a systematic exploration of structure-activity relationships in the context of cellular modulation or receptor binding. The combination of the bulky isopropyl group and the versatile benzyloxy group on a phenolic scaffold provides a rich platform for the discovery of new molecules with unique biological or material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Benzyloxy-3-isopropyl-phenol, and how can intermediates be characterized?
- Methodological Answer : A typical synthesis involves benzyl protection of phenolic hydroxyl groups. For example, 4-benzyloxyphenylboronic acid pinacol ester (CAS 754226-40-9) can serve as an intermediate for Suzuki-Miyaura coupling reactions to introduce alkyl or aryl groups . Characterization of intermediates often employs H/C NMR and mass spectrometry. Crystallographic validation (e.g., via SHELX or Mercury CSD) ensures structural accuracy .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow protocols for phenolic compounds: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 2–8°C. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) is effective for quantification. Calibration curves using standards like 4-nitrophenol (NP) or methylparaben (MHB) improve accuracy. LC-MS/MS provides higher specificity for trace analysis .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
- Methodological Answer : Use SHELXL for small-molecule refinement to resolve bond-length discrepancies or torsional angles. For non-merohedral twinning, employ Mercury CSD’s packing similarity tools to compare with known structures. High-resolution data (<1.0 Å) minimizes errors in electron density maps .
Q. What experimental strategies mitigate byproduct formation during benzyloxy-group deprotection?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under inert atmosphere reduces side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). If debenzylation is incomplete, optimize catalyst loading (5–10% Pd-C) and reaction time (2–4 hours) .
Q. How should researchers address contradictions in biological activity data for this compound analogs?
- Methodological Answer : Validate assays with positive/negative controls (e.g., triclosan for antimicrobial studies). Use dose-response curves (IC₅₀/EC₅₀) to confirm potency. Statistical tools like ANOVA can identify outliers caused by batch variability or solvent effects .
Q. What computational methods support the design of this compound derivatives with enhanced solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
